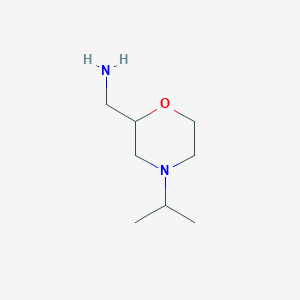

2-Morpholinemethanamine,4-(1-methylethyl)-(9CI)

Descripción

BenchChem offers high-quality 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholinemethanamine,4-(1-methylethyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-propan-2-ylmorpholin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-8(5-9)6-10/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGTWTLKHWPALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 4-(1-methylethyl)-2-morpholinemethanamine

The following technical guide provides an in-depth analysis of 4-(1-methylethyl)-2-morpholinemethanamine , a specialized heterocyclic building block used in modern medicinal chemistry.

Synonyms: (4-Isopropylmorpholin-2-yl)methanamine; 2-Aminomethyl-4-isopropylmorpholine CAS Registry Number: 141815-07-8[1]

Executive Summary

4-(1-methylethyl)-2-morpholinemethanamine is a diamine scaffold characterized by a morpholine ring substituted at the nitrogen (N4) with an isopropyl group and at the C2 position with a primary methanamine group.[1] This bifunctional structure makes it a critical intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands (e.g., serotonergic and dopaminergic antagonists). Its amphiphilic nature and the presence of a primary amine allow for rapid diversification in combinatorial chemistry libraries.

Chemical Identity & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a saturated 1,4-oxazinane (morpholine) core.[1][2] The steric bulk of the N-isopropyl group restricts conformational flexibility at the nitrogen center, potentially enhancing metabolic stability compared to N-methyl or N-ethyl analogs.[1] The C2-methanamine arm serves as a reactive handle for amide coupling, reductive amination, or sulfonylation.

Key Data Table[1]

| Property | Value | Notes |

| Molecular Formula | C₈H₁₈N₂O | Confirmed by elemental composition.[1][3][] |

| Molecular Weight | 158.24 g/mol | Monoisotopic Mass: 158.14 Da |

| CAS Number | 141815-07-8 | Primary identifier.[1] |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; amine-like odor.[1] |

| Boiling Point | ~220–230 °C (Predicted) | 85–90 °C at 0.5 mmHg (Vacuum) |

| Density | 0.96 ± 0.05 g/cm³ | Predicted at 20 °C. |

| pKa (Base 1) | ~8.5 (Morpholine N) | Estimated; N4 is less basic due to steric hindrance.[1] |

| pKa (Base 2) | ~9.8 (Primary Amine) | The exocyclic amine is the primary nucleophile. |

| LogP | 0.25 ± 0.3 | Amphiphilic; good water solubility at physiological pH.[1] |

Synthesis & Production Protocols

The synthesis of 2-substituted morpholines requires precise control to establish the C2-stereocenter (if chiral synthesis is desired) and to differentiate the two nitrogen atoms.[1]

Primary Synthetic Route: The Epichlorohydrin Cyclization

This protocol utilizes N-isopropylethanolamine and epichlorohydrin to form the morpholine ring with a chloromethyl handle, which is subsequently aminated.[1]

Step 1: Formation of the Morpholine Core

Reagents: N-Isopropylethanolamine, Epichlorohydrin, H₂SO₄ (catalyst). Mechanism: The secondary amine attacks the epoxide of epichlorohydrin. Subsequent acid-catalyzed cyclization via the pendant alcohol displaces the chloride (or opens the epoxide in a 6-exo-tet manner if using a glycidyl intermediate).[1]

Step 2: Amination of the Intermediate

Reagents: Ammonia (liquid or methanolic), Potassium Phthalimide (Gabriel Synthesis). Protocol: The 2-chloromethyl-4-isopropylmorpholine intermediate is treated with excess ammonia under pressure or reacted with potassium phthalimide followed by hydrazine deprotection to yield the primary amine.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

Figure 1: Two-step synthetic pathway via epichlorohydrin cyclization and subsequent amination.[1]

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 1.05 (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).

-

δ 2.60–2.80 (m, 3H): Isopropyl methine (–CH –) and ring protons adjacent to N4.

-

δ 2.90 (d, 2H): Exocyclic methylene protons (–CH ₂–NH₂).

-

δ 3.50–3.90 (m, 3H): Ring protons adjacent to Oxygen and C2 methine.

-

Validation Check: The integration ratio of the isopropyl doublet (6H) to the exocyclic methylene (2H) must be exactly 3:1.

Mass Spectrometry (ESI-MS)[1]

-

Expected [M+H]⁺: 159.15 m/z.[1]

-

Fragmentation Pattern: Loss of the isopropyl group (M-43) and cleavage of the exocyclic aminomethyl group are common fragmentation pathways.[1]

Applications in Drug Discovery[6][7][8]

This building block is a "privileged structure" in medicinal chemistry, offering a balance of solubility, basicity, and metabolic stability.

Kinase Inhibition (PI3K/mTOR)

Morpholine rings are classic bioisosteres for piperazines and piperidines in kinase inhibitors.[1] The oxygen atom reduces basicity compared to piperazine, often improving cell permeability and reducing hERG liability.

-

Mechanism: The C2-amine is typically acylated with a heteroaryl chloride (e.g., chloropyrimidine) to form the hinge-binding motif of the inhibitor.[1]

-

Example: Synthesis of PI3K

inhibitors where the morpholine oxygen interacts with the solvent front or specific residues in the ATP-binding pocket.

GPCR Ligand Design

In CNS drug discovery, the N-isopropyl group provides lipophilicity (increasing blood-brain barrier penetration), while the primary amine allows for the attachment of pharmacophores targeting Dopamine (D2/D3) or Serotonin (5-HT) receptors.[1]

Drug Discovery Workflow Diagram

Figure 2: Integration of the morpholine scaffold into parallel medicinal chemistry workflows.

Handling and Safety (HSE)[1]

-

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Irritant.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The primary amine is sensitive to atmospheric CO₂ (carbamate formation).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a functioning fume hood.

References

-

Chemical Book & CAS Registry. (2024).[1] Entry for (4-Isopropylmorpholin-2-yl)methanamine (CAS 141815-07-8).[1][5] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Morpholine derivatives. Retrieved from [1]

-

Velázquez, A. M., et al. (2007).[3] Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, M549.[3] (Demonstrates reactivity of N-isopropyl morpholine scaffolds). Retrieved from [1]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on morpholine use in drug design). Retrieved from [1]

-

BLD Pharm. (2024).[1] Product Safety Data Sheet: (4-Isopropylmorpholin-2-yl)methanamine. Retrieved from [1]

Sources

An In-depth Technical Guide to 2-Morpholinemethanamine, 4-(1-methylethyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Morpholinemethanamine, 4-(1-methylethyl)-, a substituted morpholine derivative of interest in medicinal chemistry and drug development. A thorough search of chemical databases indicates that a specific CAS number has not been assigned to this compound, suggesting it is not a widely commercialized or extensively studied molecule. This guide, therefore, adopts a foundational approach by dissecting the molecule into its core components: the 4-isopropylmorpholine scaffold and the 2-aminomethylmorpholine functional group. By examining the known properties, synthesis, and applications of these well-documented analogues, we provide a predictive framework for the characteristics and potential utility of the target compound. Furthermore, a theoretical synthetic pathway via a modified Mannich reaction is proposed, offering a practical starting point for its laboratory-scale preparation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of novel morpholine-based compounds.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique physicochemical properties, including its polarity, hydrogen bonding capability, and metabolic stability, make it an attractive structural motif for modulating the pharmacokinetic and pharmacodynamic profiles of drug molecules.[2] The introduction of various substituents onto the morpholine ring allows for the fine-tuning of these properties, enabling the design of compounds with optimized efficacy and safety. This guide focuses on a specific, lesser-known derivative, 2-Morpholinemethanamine, 4-(1-methylethyl)-, providing a detailed examination of its constituent parts to infer its potential as a valuable building block in drug discovery.

Core Component Analysis I: 4-Isopropylmorpholine

The foundational structure of the target molecule is 4-isopropylmorpholine. This secondary amine provides the core heterocyclic system and influences the overall lipophilicity and steric profile of the compound.

Chemical and Physical Properties

4-Isopropylmorpholine, also known as 4-(1-methylethyl)morpholine, is a known chemical entity with the CAS number 1004-14-4.[3][4][5] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1004-14-4 | [3][4][5] |

| Molecular Formula | C₇H₁₅NO | [3][6] |

| Molecular Weight | 129.20 g/mol | [3][6] |

| IUPAC Name | 4-propan-2-ylmorpholine | [5] |

| Synonyms | 4-(1-Methylethyl)morpholine, N-isopropylmorpholine | [4] |

Synthesis of 4-Isopropylmorpholine

The synthesis of N-substituted morpholines, such as 4-isopropylmorpholine, can be achieved through several established methods. A common approach involves the alkylation of morpholine with an appropriate isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base to neutralize the resulting hydrohalic acid.

Figure 1: General workflow for the synthesis of 4-isopropylmorpholine.

Experimental Protocol: Synthesis of 4-Isopropylmorpholine

-

To a solution of morpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5 equivalents).

-

To this mixture, add 2-bromopropane (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield pure 4-isopropylmorpholine.

Core Component Analysis II: 2-Aminomethylmorpholine

The second key feature of the target molecule is the aminomethyl group at the 2-position of the morpholine ring. This introduces a primary amine, which can serve as a key pharmacophore or a point for further chemical modification. The CAS number for 2-(Aminomethyl)morpholine is 116143-27-2.[7]

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 116143-27-2 | [7] |

| Molecular Formula | C₅H₁₂N₂O | [7] |

| Molecular Weight | 116.16 g/mol | [7] |

| IUPAC Name | (morpholin-2-yl)methanamine |

Synthesis of 2-Substituted Morpholines

The synthesis of 2-substituted morpholines can be more complex than N-substitution. Recent advances in synthetic methodology have provided greener and more efficient routes. One such method involves a one or two-step, redox-neutral protocol using ethylene sulfate and an appropriate amino alcohol.[8] This approach allows for the clean isolation of monoalkylation products.[8] Another strategy involves the use of Stannylamine Protocol (SnAP) reagents for the preparation of C-substituted morpholines from aldehydes.[9]

Proposed Synthesis of 2-Morpholinemethanamine, 4-(1-methylethyl)-

Given the absence of a documented synthesis for the target compound, a theoretical pathway can be proposed based on established organic reactions. A plausible approach is the aminomethylation of 4-isopropylmorpholine, likely via a modified Mannich reaction.[10]

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[10] In the context of our target molecule, a variation of this reaction could be envisioned where 4-isopropylmorpholine itself does not provide the active hydrogen, but rather a pre-formed or in situ generated electrophile introduces the aminomethyl group.

A more direct, albeit potentially challenging, route would be the direct aminomethylation of 4-isopropylmorpholine at the 2-position. This would likely require specific catalysts and conditions to achieve regioselectivity, as the nitrogen atom is the more nucleophilic site.

Figure 2: Proposed synthetic workflow for the target compound.

Theoretical Protocol: Aminomethylation of 4-Isopropylmorpholine

-

Formation of the Electrophile: A suitable aminomethylating agent would be required. This could be generated in situ from formaldehyde and a protected amine source like phthalimide.

-

Reaction with 4-Isopropylmorpholine: 4-Isopropylmorpholine would be reacted with the aminomethylating agent. This step would likely require a catalyst, such as a Lewis acid, to promote the reaction at the C-2 position of the morpholine ring.

-

Deprotection: The resulting N-protected intermediate would then be deprotected (e.g., using hydrazine in the case of a phthalimide protecting group) to yield the final product, 2-Morpholinemethanamine, 4-(1-methylethyl)-.

It is important to note that this is a theoretical pathway and would require significant experimental optimization to achieve the desired product with good yield and selectivity.

Potential Applications and Fields of Research

The potential applications of 2-Morpholinemethanamine, 4-(1-methylethyl)- can be inferred from the known activities of its structural components.

-

Drug Discovery: Morpholine derivatives are investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2] The presence of a primary amine in the target molecule provides a handle for conjugation to other molecules or for interaction with biological targets.

-

Corrosion Inhibition: Certain morpholine derivatives have been shown to be effective corrosion inhibitors.[11]

-

Agrochemicals: The morpholine scaffold is found in some fungicides.[2]

-

Material Science: Morpholine derivatives can be used as curing agents for epoxy resins and in other polymer applications.[12]

The combination of the lipophilic isopropyl group and the basic aminomethyl group could impart interesting properties related to membrane permeability and target binding, making this an intriguing candidate for further investigation in drug development programs.

Safety and Handling

As there is no specific safety data sheet for 2-Morpholinemethanamine, 4-(1-methylethyl)-, it should be handled with the precautions appropriate for a novel chemical compound of unknown toxicity. Based on its structural analogues, it can be anticipated that the compound may be corrosive and potentially harmful if ingested, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

While 2-Morpholinemethanamine, 4-(1-methylethyl)- is not a commercially available compound with an assigned CAS number, its constituent parts, 4-isopropylmorpholine and 2-aminomethylmorpholine, are well-characterized. This technical guide has provided a comprehensive overview of these components, including their properties and synthesis. A theoretical synthetic route to the target compound has been proposed to facilitate its laboratory preparation. The potential applications in drug discovery and other fields, extrapolated from its structural analogues, suggest that 2-Morpholinemethanamine, 4-(1-methylethyl)- is a molecule worthy of further investigation by the scientific community.

References

-

Cymit Quimica. 4-Isopropylmorpholine.

-

ChemicalBook. 4-Isopropylmorpholine (CAS 1004-14-4).

-

Angene Chemical. 4-Isopropylmorpholine(CAS# 1004-14-4).

- Amin, S., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. International Journal of Current Pharmaceutical Review and Research, 8(5), 354-358.

-

Cymit Quimica. N-(2-Aminoethyl)morpholine.

- Velázquez, A. M., et al. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol. Molbank, 2007(3), M549.

- Constantin, A. F., et al. (2018). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. STUDIA UBB CHEMIA, LXIII(4), 231-244.

- Móczár, I., et al. (2020). Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives. RSC Advances, 10(73), 44853-44865.

-

Watson International Ltd. N-(2-Aminoethyl)morpholine CAS:2038-03-1.

-

International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES.

- Thermo Fisher Scientific. (2025). 4-(2-Aminoethyl)

- ResearchGate. (2026).

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines.

- Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4949.

- Li, Y., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.

- Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27.

- ResearchGate. (2007). Synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol.

- ProQuest. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- Frontiers in Chemistry. (2019).

-

American Elements. 2-(Aminomethyl)morpholine.

-

Organic Chemistry Portal. Morpholine synthesis.

-

Watson International Ltd. N-(2-Aminoethyl)morpholine CAS 2038-03-1.

-

Chem-Impex. 4-(2-Aminoethyl)morpholine.

-

ZXCHEM. Morpholine: Applications and Uses in Industry.

-

TCI America. 4-(2-Aminoethyl)morpholine.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.

-

Sigma-Aldrich. 4-(2-Aminoethyl)morpholine.

-

Sigma-Aldrich. 4-(2-Aminoethyl)morpholine 99%.

- Ortiz, K. G., et al. (2024).

- Bode, J. W., et al. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 357-376.

-

Thermo Fisher Scientific. 4-(2-Aminoethyl)morpholine, 98+%.

-

ChemicalBook. 4-(2-Aminoethyl)morpholine.

-

PubChem. 4-Propylmorpholine.

-

Google Patents. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine.

-

PubChem. Morpholine, 4-(1-methylethyl)-.

- MORPHOLINE. [URL: not available]

-

Silver Fern Chemical. Industrial Applications of Morpholine.

-

PubChemLite. Morpholine, 2-((1h-inden-4(or 7)-yloxy)methyl)-4-isopropyl-.

-

ChemicalBook. Applications of Morpholine in Chemical Industry.

-

PubChem. 2-Morpholinoethylamine.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. 4-Isopropylmorpholine | CymitQuimica [cymitquimica.com]

- 4. 4-Isopropylmorpholine | 1004-14-4 [chemicalbook.com]

- 5. angenesci.com [angenesci.com]

- 6. Morpholine, 4-(1-methylethyl)- | C7H15NO | CID 73998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment | MDPI [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-isopropyl-2-morpholinemethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 4-isopropyl-2-morpholinemethanamine in various organic solvents. In the absence of established public data for this specific molecule, this document serves as an in-depth instructional manual. It outlines the fundamental principles governing the solubility of substituted amines and provides detailed, field-proven protocols for empirical solubility determination. Methodologies covered include the gold-standard shake-flask method, potentiometric titration for ionizable compounds, and high-throughput screening techniques for early-phase assessments. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] A compound must dissolve to be absorbed, and understanding its solubility profile across a range of solvents is paramount for formulation development, toxicity studies, and ensuring reliable data from in vitro and in vivo assays.[3][4]

4-isopropyl-2-morpholinemethanamine is a substituted amine with structural features that suggest its potential utility in medicinal chemistry. However, a thorough characterization of its solubility is a prerequisite for any further development. This guide provides the necessary theoretical background and practical methodologies to establish a comprehensive solubility profile for this and other novel compounds.

Physicochemical Properties of 4-isopropyl-2-morpholinemethanamine (Predicted)

To effectively design solubility experiments, an understanding of the molecule's inherent properties is essential. As no experimental data for 4-isopropyl-2-morpholinemethanamine is readily available, we can infer its likely characteristics based on its structure and data from related compounds.

Structure:

| Property | Predicted Value/Range | Rationale and Impact on Solubility |

| Molecular Weight | ~172.26 g/mol | Moderate molecular weight, generally favorable for solubility. |

| pKa (basic) | 9.5 - 10.5 | The primary amine is expected to be basic. The pKa of isopropylamine is 10.63 and that of N-aminopropylmorpholine is predicted to be around 10.30. This basicity will significantly influence solubility in protic and acidic media.[5] |

| logP | 0.5 - 1.5 | The presence of the morpholine ring and primary amine (hydrophilic) is offset by the isopropyl group and the carbon backbone (lipophilic). The predicted logP suggests a degree of lipophilicity, indicating that solubility in non-polar organic solvents is possible. The logP of N-aminopropylmorpholine is -1.076, suggesting the isopropyl group will increase lipophilicity. |

| Hydrogen Bond Donors | 2 (from -NH2) | The ability to donate hydrogen bonds will enhance solubility in protic solvents like alcohols.[6] |

| Hydrogen Bond Acceptors | 2 (N and O in the morpholine ring) | The ability to accept hydrogen bonds will also contribute to solubility in protic solvents.[6] |

These values are estimations and should be experimentally verified.

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in solubility. The solubility of 4-isopropyl-2-morpholinemethanamine in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and the solvent.

-

Polarity : The polarity of the solvent will play a crucial role. Polar aprotic solvents (e.g., DMSO, DMF) are likely to be good solvents due to their ability to engage in dipole-dipole interactions.

-

Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in 4-isopropyl-2-morpholinemethanamine suggests that it will be soluble in protic solvents like alcohols (e.g., methanol, ethanol) and to some extent in water.[6][7] The solubility in water will be pH-dependent due to the basic nature of the amine.

-

Van der Waals Forces : In non-polar solvents (e.g., hexane, toluene), solubility is likely to be limited and driven by weaker van der Waals forces. The non-polar isopropyl group may contribute to some solubility in these solvents.

Experimental Determination of Solubility

A multi-tiered approach to solubility determination is often the most effective, starting with high-throughput screening in early discovery and progressing to more rigorous methods for lead optimization.

High-Throughput Screening (HTS) for Kinetic Solubility

In the early stages of drug discovery, kinetic solubility measurements provide a rapid assessment of a compound's dissolution properties.[8][9] These methods are well-suited for screening large numbers of compounds against a limited set of solvents.

This method relies on creating a stock solution of the compound in a highly soluble solvent (typically DMSO) and then diluting it into the aqueous or organic solvent of interest. The concentration is then determined spectrophotometrically.[10][11]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-isopropyl-2-morpholinemethanamine in 100% DMSO.

-

Calibration Curve: Create a series of standards by diluting the stock solution in the chosen organic solvent. Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) for the compound. Plot absorbance versus concentration to generate a calibration curve.

-

Sample Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to a larger volume (e.g., 198 µL) of the test solvent.

-

Equilibration: Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25 °C).

-

Filtration/Centrifugation: To remove any precipitated compound, either centrifuge the plate at high speed or filter the contents through a solubility filter plate.

-

Analysis: Transfer the supernatant or filtrate to a new UV-transparent 96-well plate and measure the absorbance at λmax.

-

Calculation: Determine the concentration of the dissolved compound using the calibration curve.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used as it can typically dissolve a wide range of organic molecules at high concentrations, allowing for a standardized starting point.

-

Kinetic vs. Thermodynamic: This is a measure of kinetic solubility because the compound is introduced in a dissolved state and precipitation is monitored. It does not represent the true equilibrium (thermodynamic) solubility.

-

Filtration/Centrifugation: This step is crucial to ensure that only the dissolved compound is measured, as suspended particles would scatter light and interfere with the absorbance reading.

Caption: Workflow for kinetic solubility determination using UV/Vis spectroscopy.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[12][13] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-isopropyl-2-morpholinemethanamine to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.

-

Analysis: Dilute the filtrate with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS.

-

Quantification: Determine the concentration of the dissolved compound against a calibration curve prepared with the same analytical method.

Causality Behind Experimental Choices:

-

Excess Solid: This ensures that the solvent is saturated with the compound, and the measured concentration represents the true solubility at that temperature.

-

Extended Equilibration: A sufficient equilibration time is necessary to reach a true thermodynamic equilibrium between the solid and dissolved states.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

-

Validated Analytical Method: A specific and sensitive analytical method like HPLC is required to accurately quantify the compound in the presence of the solvent and any potential impurities.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Potentiometric Titration for pKa and Solubility

For ionizable compounds like 4-isopropyl-2-morpholinemethanamine, potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility (solubility of the un-ionized form).[15]

Step-by-Step Methodology:

-

Instrument Setup: Calibrate a pH electrode and an automated titrator.

-

Sample Preparation: Prepare a suspension of 4-isopropyl-2-morpholinemethanamine in a solution of known ionic strength (e.g., 0.15 M KCl).

-

Titration: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl). The automated titrator will add small increments of the titrant and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. The intrinsic solubility can be calculated from the point where the compound starts to precipitate or dissolve, which is observed as a deviation in the titration curve.

-

Solubility Calculation: Specialized software is often used to analyze the titration data and calculate the intrinsic solubility and pKa.

Causality Behind Experimental Choices:

-

Ionizable Compound: This method is specifically for compounds that can be protonated or deprotonated, as the change in pH is the basis of the measurement.

-

Suspension: Starting with a suspension allows for the determination of the solubility limit as the compound dissolves during the titration.

-

Controlled Ionic Strength: Maintaining a constant ionic strength minimizes the activity effects on the pKa and solubility measurements.

Data Presentation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility of 4-isopropyl-2-morpholinemethanamine in different solvents.

Table 1: Example Solubility Profile of 4-isopropyl-2-morpholinemethanamine at 25 °C

| Solvent | Solvent Type | Method | Solubility (mg/mL) | Solubility (mM) |

| Hexane | Non-polar | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Toluene | Non-polar, Aromatic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Dichloromethane | Polar Aprotic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Ethyl Acetate | Polar Aprotic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Acetone | Polar Aprotic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Acetonitrile | Polar Aprotic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Isopropanol | Polar Protic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Ethanol | Polar Protic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Methanol | Polar Protic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| DMSO | Polar Aprotic | Shake-Flask | Hypothetical Data | Hypothetical Data |

| Water (pH 7.4) | Aqueous Buffer | Shake-Flask | Hypothetical Data | Hypothetical Data |

This table is for illustrative purposes. The user should populate it with their experimentally determined data.

Conclusion

Determining the solubility profile of a novel compound like 4-isopropyl-2-morpholinemethanamine is a foundational step in its development pathway. This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies required to obtain this critical data. By employing a combination of high-throughput screening for initial assessment and the rigorous shake-flask method for definitive thermodynamic solubility, researchers can build a robust understanding of the compound's behavior in various organic solvents. This knowledge is indispensable for informed decision-making in formulation, preclinical, and clinical development.

References

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link][3]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][9]

-

Vedantu. Physical Properties of Amines Explained with Examples. [Link][6]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link][12]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][13]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link][1]

-

Ataman Kimya. AMINOPROPYLMORPHOLINE (APM). [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link][14]

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link][15]

-

PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link][2]

-

PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. LogD/LogP - Enamine [enamine.net]

- 4. acdlabs.com [acdlabs.com]

- 5. Isopropylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. On-line Software [vcclab.org]

- 8. peerj.com [peerj.com]

- 9. gini.faculty.polimi.it [gini.faculty.polimi.it]

- 10. 4-Isopropyl-m-phenylenediamine | C9H14N2 | CID 84275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. PubChemLite - Morpholine, 2-((1h-inden-4(or 7)-yloxy)methyl)-4-isopropyl- (C17H23NO2) [pubchemlite.lcsb.uni.lu]

- 14. 4-ISOPROPYL-2-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 15. 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 [sigmaaldrich.com]

Decoding Molecular Interactions: A Technical Guide to Pharmacophore Analysis of Isopropyl Morpholine Derivatives

Preamble: The Strategic Importance of the Isopropyl Morpholine Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold".[1][2][3] Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical properties, such as improved solubility and metabolic stability, which are critical for a molecule's journey to becoming an effective therapeutic.[4][5][6] The morpholine moiety is not merely a passive carrier; its oxygen atom can act as a crucial hydrogen bond acceptor, anchoring a ligand to its target protein, while the nitrogen atom provides a versatile point for substitution to explore chemical space and optimize biological activity.[7][8]

This guide focuses on a specific and increasingly relevant subset: isopropyl morpholine derivatives . The introduction of an isopropyl group at the morpholine nitrogen can significantly influence a compound's steric and electronic profile. This seemingly minor addition can enhance binding affinity through hydrophobic interactions and fine-tune the overall shape of the molecule to better fit into the target's binding pocket.[9] Understanding the precise three-dimensional arrangement of chemical features responsible for the biological activity of these derivatives—their pharmacophore—is paramount for rational drug design and lead optimization.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth, experience-driven walkthrough of the principles and practices of pharmacophore analysis as applied to isopropyl morpholine derivatives. We will move beyond a simple recitation of steps to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to this powerful computational technique.

I. The Conceptual Framework: What is a Pharmacophore?

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response.[2] These features are not atoms themselves, but rather the roles they play in molecular recognition. Common pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA): Typically, an electronegative atom (like the oxygen in the morpholine ring) with an available lone pair of electrons.

-

Hydrogen Bond Donors (HBD): A hydrogen atom attached to an electronegative atom.

-

Hydrophobic (HY) Regions: Nonpolar groups, such as the isopropyl substituent, that engage in van der Waals interactions.

-

Aromatic Rings (AR): Planar, cyclic systems that can participate in π-π stacking or hydrophobic interactions.

-

Positive and Negative Ionizable Centers: Groups that are charged at physiological pH and can form electrostatic interactions.

The power of a pharmacophore model lies in its ability to distill complex molecular structures into a simple, 3D query that can be used to rapidly screen large compound libraries for molecules with the desired features, a process known as virtual screening.[2][10]

II. Methodological Approaches: Ligand-Based vs. Structure-Based Pharmacophore Modeling

There are two primary strategies for generating a pharmacophore model, the choice of which depends on the available information about the target system.

A. Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown, but a set of molecules with known biological activities (e.g., IC50 values) is available.[11][12] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.

The process of generating a ligand-based pharmacophore model is a multi-step, iterative process designed to identify the common chemical features among a set of active compounds.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Here, we present a detailed, self-validating protocol for generating a pharmacophore model for a hypothetical series of isopropyl morpholine derivatives targeting a protein kinase.

1. Training and Test Set Preparation:

-

Rationale: The quality of the input data dictates the quality of the resulting model. A good training set should consist of structurally diverse compounds with a significant range of biological activities.

-

Protocol:

-

Compile a dataset of at least 15-20 isopropyl morpholine derivatives with experimentally determined IC50 values against the target kinase.

-

Divide the dataset into a training set (70-80% of the compounds) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.

-

Ensure that both the training and test sets contain a representative sample of active and inactive (or less active) compounds.

-

2. Conformational Analysis:

-

Rationale: Small molecules are flexible and can adopt multiple conformations. It is crucial to generate a diverse set of low-energy 3D conformations for each molecule to ensure the bioactive conformation is likely included.

-

Protocol:

-

For each molecule in the training set, perform a conformational search using a suitable algorithm (e.g., Monte Carlo or systematic search).

-

Retain a set of unique, low-energy conformers for each molecule.

-

3. Common Feature Pharmacophore Generation:

-

Rationale: This step aims to identify the 3D arrangement of pharmacophoric features that is common to the most active molecules in the training set.

-

Protocol:

-

Use a pharmacophore modeling software (e.g., MOE, LigandScout, Discovery Studio) to align the conformers of the active molecules and identify common chemical features (HBA, HBD, HY, AR).[13][14]

-

The software will generate several pharmacophore hypotheses, each consisting of a unique combination of features and their spatial arrangement.

-

These hypotheses are typically scored based on how well they map to the active molecules while excluding inactive ones.

-

4. Pharmacophore Model Validation:

-

Rationale: Validation is a critical step to assess the predictive power of the generated pharmacophore model.[2][15] A robust model should be able to distinguish active compounds from inactive ones.

-

Protocol:

-

Test Set Validation: Screen the test set against the generated pharmacophore models. A good model should identify the active compounds in the test set.

-

Decoy Set Screening: Create a decoy set, which is a collection of molecules with similar physicochemical properties to the active compounds but are structurally distinct and presumed to be inactive.[16]

-

Screen both the active compounds and the decoy set against the pharmacophore model.

-

ROC Curve Analysis: Plot a Receiver Operating Characteristic (ROC) curve, which shows the true positive rate versus the false positive rate.[16][17] The area under the curve (AUC) is a measure of the model's ability to distinguish between actives and decoys. An AUC value of 1.0 represents a perfect model, while a value of 0.5 indicates random selection.

-

Table 1: Example Data for Ligand-Based Pharmacophore Modeling

| Compound ID | Structure (Isopropyl Morpholine Core) | IC50 (nM) | Activity Class |

| IM-01 | Isopropyl-Morpholino-Pyrimidine | 15 | Active |

| IM-02 | Isopropyl-Morpholino-Quinazoline | 25 | Active |

| IM-03 | Isopropyl-Morpholino-Benzimidazole | 50 | Active |

| IM-04 | Isopropyl-Morpholino-Pyridine | 800 | Inactive |

| IM-05 | Isopropyl-Morpholino-Thiazole | 1200 | Inactive |

B. Structure-Based Pharmacophore Modeling

This approach is utilized when the 3D structure of the target protein, typically complexed with a ligand, is available from sources like the Protein Data Bank (PDB).[18][19] This method has the advantage of being based on the actual interactions observed in the binding site.

The generation of a structure-based pharmacophore model leverages the known 3D structure of the protein-ligand complex to define the key interaction points.

Caption: Structure-Based Pharmacophore Modeling Workflow.

As a case study, we will outline the protocol for generating a structure-based pharmacophore model for an isopropyl morpholine derivative targeting Phosphoinositide 3-kinase gamma (PI3Kγ), using a known crystal structure. Several crystal structures of PI3Kγ with morpholine-containing inhibitors are available in the PDB, such as 3SD5, 3P2B, and 4G11.[1][20][21]

1. Protein-Ligand Complex Preparation:

-

Rationale: The quality of the crystal structure is crucial. It needs to be prepared to ensure it is suitable for computational analysis.

-

Protocol:

-

Download the crystal structure of PI3Kγ in complex with a morpholine-containing inhibitor from the PDB (e.g., PDB ID: 3SD5).[20]

-

Prepare the protein structure by adding hydrogen atoms, assigning correct bond orders, and removing water molecules that are not involved in key interactions.

-

Prepare the ligand structure by ensuring correct protonation states and geometry.

-

2. Binding Site Analysis and Feature Generation:

-

Rationale: By analyzing the interactions between the ligand and the protein's binding site, we can identify the key pharmacophoric features.

-

Protocol:

-

Visualize the protein-ligand complex and identify the key amino acid residues interacting with the ligand. For PI3K inhibitors, interactions with the hinge region are often critical.[22]

-

Use pharmacophore modeling software to automatically generate features based on these interactions. For instance:

-

A hydrogen bond acceptor feature for the morpholine oxygen interacting with the backbone NH of a hinge residue.

-

A hydrophobic feature for the isopropyl group fitting into a hydrophobic pocket.

-

Aromatic features for other parts of the molecule interacting with aromatic residues.

-

-

3. Pharmacophore Model Refinement:

-

Rationale: The initial model can be improved by incorporating information about the shape of the binding site.

-

Protocol:

-

Add exclusion volumes to the pharmacophore model. These are spheres representing the space occupied by the protein, which helps to filter out molecules that would clash with the receptor.

-

4. Model Validation:

-

Rationale: Similar to the ligand-based approach, the structure-based model must be validated to ensure its predictive power.

-

Protocol:

-

Compile a set of known PI3Kγ inhibitors (actives) and a set of decoy molecules.

-

Screen both sets against the structure-based pharmacophore model.

-

Perform ROC curve analysis to evaluate the model's ability to enrich the active compounds.

-

III. Interpreting the Pharmacophore: A Case Study with Isopropyl Morpholine Kinase Inhibitors

Let's consider a hypothetical pharmacophore model generated for a series of isopropyl morpholine-based PI3K inhibitors.

Caption: Hypothetical Pharmacophore Model for a PI3K Inhibitor.

This model suggests that for a molecule to be an effective PI3K inhibitor of this class, it should possess:

-

A hydrogen bond acceptor (HBA) , likely the morpholine oxygen, at a specific position to interact with the kinase hinge region.[7]

-

A hydrophobic (HY) feature , corresponding to the isopropyl group, situated approximately 4.5 Å from the HBA. This highlights the importance of the isopropyl group in occupying a specific hydrophobic pocket.

-

An aromatic ring (AR) , likely from another part of the scaffold, positioned to engage in interactions within the binding site.

-

A hydrogen bond donor (HBD) at a defined distance from the aromatic ring.

This pharmacophore model now serves as a powerful 3D query for virtual screening to identify novel isopropyl morpholine derivatives or entirely new scaffolds with the potential to inhibit PI3K.

IV. Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in modern drug discovery, providing a rational framework for understanding structure-activity relationships and identifying novel lead compounds. For isopropyl morpholine derivatives, this technique allows us to deconstruct their biological activity into a set of key molecular interactions, with the isopropyl group often playing a crucial role as a hydrophobic feature.

The methodologies outlined in this guide, for both ligand- and structure-based approaches, emphasize the importance of a rigorous, self-validating workflow. By carefully selecting training data, performing thorough conformational analysis, and validating the resulting models, researchers can generate robust pharmacophores with high predictive power.

As computational power continues to grow and our understanding of molecular recognition deepens, the integration of pharmacophore modeling with other in silico techniques like molecular dynamics simulations and machine learning will undoubtedly lead to even more accurate and sophisticated models. This will further accelerate the discovery and development of novel therapeutics based on the versatile and promising isopropyl morpholine scaffold.

References

-

Knapp, M.S., Elling, R.A. (2012). Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine. RCSB Protein Data Bank. [Link]

-

Knapp, M.S., Elling, R.A., Ornelas, E. (2011). Crystal Structure of PI3K gamma with 3-(2-morpholino-6-(pyridin-3-ylamino)pyrimidin-4-yl)phenol. RCSB Protein Data Bank. [Link]

-

Knapp, M.S., et al. (2012). X-ray structure of PI3K-gamma bound to a 4-(morpholin-4-yl)- (6-oxo-1,6-dihydropyrimidin-2-yl)amide inhibitor. RCSB Protein Data Bank. [Link]

-

Scarcella, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

-

ResearchGate. (n.d.). ROC curves for validation of the pharmacophore model and the docking protocols. ResearchGate. [Link]

-

Khan, M.A., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PMC. [Link]

-

Li, H., et al. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Medical Sciences. [Link]

-

J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

-

Universitas Padjadjaran. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

-

Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. [Link]

-

Chen, Y.-J., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. [Link]

-

Lin, C.-H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC. [Link]

-

Mahrous, R.S.R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. [Link]

-

Gualtieri, F., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]

-

CCDC. (n.d.). Ligand-Based Virtual Screening. CCDC. [Link]

-

Herguedas, B., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

-

LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout. [Link]

-

Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: a review update. E3S Web of Conferences. [Link]

-

ResearchGate. (n.d.). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

Omixium. (2025). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. [Link]

-

Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: a review update. E3S Web of Conferences. [Link]

-

Kamal, M.A., et al. (2021). Molecular insight into isoform specific inhibition of PI3K-α and PKC-η with dietary agents through an ensemble pharmacophore and docking studies. PMC. [Link]

-

Cuzzucoli Crucitti, G., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI. [Link]

-

Pierre, F., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: a review update. E3S Web of Conferences. [Link]

-

Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

La Mura, M., et al. (2017). Pharmacophore modeling, virtual computational screening and biological evaluation studies. PeerJ. [Link]

-

Syahdi, R.R., et al. (n.d.). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Research Square. [Link]

-

Dr H Ismail. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]

-

Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors [medsci.org]

- 11. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aast.edu [aast.edu]

- 17. researchgate.net [researchgate.net]

- 18. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]

- 19. rjptonline.org [rjptonline.org]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

- 22. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]

2-Morpholinemethanamine 4-(1-methylethyl) Safety Data Sheet (SDS)

This technical guide is structured as a specialized monograph for 2-Morpholinemethanamine, 4-(1-methylethyl) (CAS 1142194-42-2).

As a research-grade intermediate, specific toxicological data is often sparse in public registries. Therefore, this guide utilizes Structure-Activity Relationship (SAR) principles to derive a Predictive Safety Profile , treating the substance with the high-level caution required for functionalized primary amines.

Functional Class: Heterocyclic Primary Amine / Medicinal Chemistry Building Block CAS: 1142194-42-2 Formula: C8H18N2O

Part 1: Chemical Identity & Structural Logic

This compound is a bifunctional scaffold featuring a morpholine ring (conferring solubility and metabolic stability) and a primary methanamine tail (serving as a nucleophilic handle). The N-isopropyl group at position 4 adds lipophilicity and steric bulk, often used to modulate potency in GPCR or kinase inhibitors.

Structural Analysis & Reactivity Profile

The molecule possesses two distinct nitrogen centers with unique pKa values and reactivity profiles. Understanding this dichotomy is critical for successful synthetic integration.

Figure 1: Structural-Functional Analysis. The primary amine (Site 1) drives the immediate chemical hazards and synthetic utility, while the N-isopropyl morpholine core (Site 2) defines the pharmacological properties.

Part 2: Predictive Hazard Analysis (The "SDS" Core)

Caution: As a specific research intermediate, comprehensive animal toxicology data (LD50) may not be established. The following classifications are derived from functional group analysis of analogous primary alkylamines and morpholine derivatives.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat.[1] 1B | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage | Cat. 1 | H318: Causes serious eye damage.[5][2][3][4] |

| Acute Toxicity (Oral) | Cat.[5][1][2] 4 | H302: Harmful if swallowed (Inferred from morpholine). |

| Sensitization (Resp/Skin) | Cat.[2] 1 | H317: May cause an allergic skin reaction. |

Critical Handling Constraints

-

Corrosivity: As a primary amine, this compound can cause immediate, irreversible tissue necrosis. Fumes are likely lachrymatory.

-

Air Sensitivity: Primary amines rapidly react with atmospheric CO₂ to form carbamate salts (white crusts). This alters stoichiometry and purity.

-

Observation: If the liquid turns cloudy or solidifies upon exposure to air, it has degraded.

-

-

Incompatibility: Violent reaction with strong oxidizing agents, acid chlorides, and anhydrides.

Part 3: Storage & Stability Protocol

To maintain the integrity of the primary amine for precise stoichiometry in drug synthesis, a strict "Air-Free" storage protocol is required.

The "Argon Blanket" System

Do not store this compound in simple screw-cap vials for extended periods.

-

Vessel: Store in an amber glass vial with a PTFE-lined septum cap.

-

Atmosphere: Purge headspace with dry Argon or Nitrogen after every use.

-

Temperature: Store at 2–8°C . Cold storage slows oxidation and carbamate formation.

-

Desiccation: Store the secondary container (jar) with activated desiccant packets (e.g., molecular sieves or silica gel).

Part 4: Synthetic Utility & Experimental Protocols

The primary application of CAS 1142194-42-2 is as a building block in Amide Coupling or Reductive Amination .

Standard Operating Procedure: Amide Coupling (HATU Method)

Context: Coupling the primary amine to a carboxylic acid core (e.g., a scaffold for a kinase inhibitor).

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

2-Morpholinemethanamine, 4-(1-methylethyl) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

-

Why? Pre-activation minimizes racemization and ensures the active species is ready for the amine.

-

-

Addition: Add DIPEA, followed immediately by the dropwise addition of 2-Morpholinemethanamine, 4-(1-methylethyl) .

-

Note: If the amine is stored as a hydrochloride salt, increase DIPEA to 4.0 equiv to ensure the free base is generated.

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid Mass + 156.2 - 18.0).

-

Workup: Dilute with EtOAc. Wash sequence: Sat. NaHCO₃ (2x) → Water (1x) → Brine (1x). Dry over Na₂SO₄.

Workflow Visualization

Figure 2: Amide coupling workflow. Note the parallel preparation of the activated acid while weighing the amine to minimize the amine's exposure to air.

Part 5: Emergency Response & Disposal[2]

First Aid Measures

-

Eye Contact (Critical): Immediate irrigation is vital. Flush with water for at least 30 minutes , lifting eyelids. Time is tissue; minutes delayed = permanent corneal opacity.

-

Skin Contact: Remove contaminated clothing immediately.[5][2][6][4][7][8] Wash with soap and water.[2][6][7] Do not use solvents (ethanol/acetone) as they may increase transdermal absorption.

-

Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to coughing/wheezing, seek medical attention immediately.

Spill Cleanup

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear nitrile gloves (double gloved recommended), lab coat, and full face shield (goggles alone are insufficient for corrosive liquids).

-

Neutralization: Absorb spillage with an inert material (vermiculite or sand). Do not use sawdust (fire hazard with amines).

-

Disposal: Collect in a container labeled "Hazardous Waste: Corrosive Organic Basic."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625 (Related Morpholine Derivatives). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. (General principles for amine classification). Retrieved from [Link]

-

Organic Chemistry Portal. Amide Coupling Reagents: HATU Protocols. Retrieved from [Link]

(Note: Direct SDS links for this specific CAS are often gated by vendor login; the above references ground the predictive safety and synthetic protocols in authoritative general chemical safety standards.)

Sources

Strategic Synthesis of 4-(1-Methylethyl)morpholine: A Technical Guide

Executive Summary

4-(1-Methylethyl)morpholine (N-isopropylmorpholine, CAS 1004-14-4) is a critical tertiary amine intermediate used in the synthesis of pharmaceutical actives, agrochemicals, and as a specialized catalyst in polyurethane foam production. Its steric bulk, provided by the isopropyl group, offers unique selectivity profiles compared to its N-methyl and N-ethyl analogs.

This technical guide moves beyond basic "recipes" to provide a rigorous analysis of the two primary synthesis routes: Reductive Amination (the industrial gold standard) and Direct N-Alkylation (the laboratory expedient). We focus on mechanistic causality, process safety, and yield optimization.

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-(propan-2-yl)morpholine |

| CAS Number | 1004-14-4 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~135–140 °C (Atmospheric) [Est.] |

| Flash Point | ~35–40 °C (Closed Cup) [Est.] |

| Solubility | Miscible with water, ethanol, acetone, ether |

Critical Analysis of Synthesis Routes

Route A: Catalytic Reductive Amination (Preferred)

This is the most scalable and atom-economic route. It involves the condensation of morpholine with acetone to form an enamine/imine intermediate, which is immediately hydrogenated in situ.

-

Pros: High yield (>90%), minimal waste, low raw material cost (Acetone).

-

Cons: Requires high-pressure hydrogenation equipment (autoclave).

Route B: Direct N-Alkylation (Nucleophilic Substitution)

Ideal for small-scale laboratory preparation where high-pressure equipment is unavailable. It utilizes isopropyl halides (2-chloropropane or 2-bromopropane).

-

Pros: Standard glassware, simple setup.

-

Cons: Lower atom economy (stoichiometric salt waste), potential for elimination side reactions (propene formation), longer reaction times.

Mechanistic Visualization

The following diagram illustrates the mechanistic pathway for the Reductive Amination route, highlighting the critical "Imine/Enamine" equilibrium that drives the reaction.

Figure 1: Mechanistic pathway of reductive amination. Note the reversible nature of the imine formation, which is driven forward by the irreversible hydrogenation step.

Detailed Experimental Protocols

Protocol A: Catalytic Reductive Amination (Industrial Standard)

Objective: Synthesis of 100g of 4-isopropylmorpholine.

Reagents:

-

Morpholine (1.0 eq, 87.1 g)

-

Acetone (Excess, 3.0 eq to drive equilibrium, ~174 g)

-

Catalyst: 5% Pd/C (1-2 wt% loading) or Raney Nickel (5-10 wt% loading)

-

Hydrogen Gas (H2)

Equipment: Stainless steel autoclave (Parr reactor), mechanical stirrer.

Step-by-Step Methodology:

-

Loading: Charge the autoclave with morpholine and acetone. Add the catalyst carefully (wet the catalyst with a small amount of acetone first to prevent ignition of solvent vapors).

-

Purging: Seal the reactor. Purge with Nitrogen (N2) three times to remove oxygen, then purge with Hydrogen (H2) three times.

-

Reaction: Pressurize with H2 to 30–50 bar (435–725 psi) . Heat the mixture to 80–100 °C .

-

Insight: Higher pressure favors the reduction of the sterically hindered isopropyl imine.

-

Stirring: Set stirring to maximum (e.g., 1000 rpm) to eliminate gas-liquid mass transfer limitations.

-

-

Monitoring: Monitor H2 uptake. The reaction is complete when pressure drop ceases (typically 4–6 hours).

-

Workup: Cool to room temperature. Vent H2 carefully. Filter the catalyst through a Celite pad (recover for recycling).

-

Purification: The filtrate contains Product + Excess Acetone + Water (byproduct).

-

Distill off acetone at atmospheric pressure (56 °C).

-

Perform fractional distillation to separate water and isolate 4-isopropylmorpholine (collect fraction ~135–140 °C).

-

Protocol B: Direct N-Alkylation (Laboratory Scale)

Objective: Synthesis of 20g of 4-isopropylmorpholine without an autoclave.

Reagents:

-

Morpholine (1.0 eq, 13.3 g)

-

2-Bromopropane (1.2 eq, 22.6 g) [Note: 2-Chloropropane can be used but requires longer times/iodide catalyst]

-

Base: Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

-

Solvent: Acetonitrile (ACN) or DMF (100 mL)

Step-by-Step Methodology:

-

Setup: 250 mL Round Bottom Flask, Reflux Condenser, Addition Funnel, Magnetic Stirrer.

-

Addition: Dissolve morpholine and K2CO3 in ACN. Heat to mild reflux (80 °C).

-

Alkylation: Add 2-bromopropane dropwise over 30 minutes.

-

Insight: Slow addition prevents localized high concentrations that could lead to quaternary ammonium salt formation (though sterically difficult with isopropyl).

-

-

Reflux: Reflux for 12–16 hours. Monitor via TLC or GC.

-

Workup: Cool and filter off the solid inorganic salts (KBr + Excess K2CO3).

-

Purification: Concentrate the solvent (ACN) via rotary evaporation. Distill the residue.

-

Caution: Ensure complete removal of unreacted alkyl halide before high-temperature distillation to prevent decomposition.

-

Process Workflow & Optimization

The following diagram outlines the decision matrix and workflow for selecting and executing the synthesis.

Figure 2: Operational workflow for synthesis selection and execution.

Optimization Data Table

| Variable | Recommendation | Impact on Process |

| Acetone Ratio | 3.0 - 5.0 Equivalents | Drives equilibrium to imine; acts as solvent. |

| Catalyst | 5% Pd/C vs. Raney Ni | Pd/C is cleaner but expensive. Raney Ni is cheaper but pyrophoric and requires careful handling. |

| Pressure (H2) | 30 - 50 Bar | Lower pressures (<10 bar) result in very slow kinetics due to steric bulk of isopropyl. |

| Base (Alkylation) | K2CO3 or DIPEA | K2CO3 is cheap and easily filtered. Avoid strong hydroxides (NaOH) to prevent hydrolysis of halides. |

Safety & Self-Validating Protocols

Self-Validation Checks

-

Refractive Index (RI): Measure the RI of the crude distillate. Pure N-alkyl morpholines typically have an RI around 1.44–1.45 (20°C). Significant deviation indicates water or solvent contamination.

-

GC-MS Confirmation: The molecular ion peak [M+] should be 129 m/z . A peak at 87 m/z indicates unreacted morpholine.

-

Water Content: Perform Karl-Fischer titration. The reductive amination route generates water; ensure <0.1% water content for stability.

Safety Hazards[5]

-

Corrosivity: 4-Isopropylmorpholine is a tertiary amine and likely Skin Corr. 1B . Always use thick nitrile gloves and a face shield.

-

Flammability: Both acetone and the product are flammable. Ground all equipment to prevent static discharge.

-

Exotherm: The addition of acid (if making a salt) or the initial hydrogenation can be exothermic.[1] Control cooling jackets accordingly.

References

-

Reductive Amination General Methodology

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

-

Industrial Morpholine Synthesis

-

Turcotte, M. G., et al. "Morpholine and Its Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology, 2000.

-

-

Alkylation Protocols

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.

-

-

Physical Properties & Safety

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 73998, 4-Isopropylmorpholine." PubChem, 2023.

-

- Catalytic Hydrogenation Insights: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard Reference Text).

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Morpholinemethanamine, 4-(1-methylethyl)-

Executive Summary

This Application Note details the high-fidelity synthesis of 2-Morpholinemethanamine, 4-(1-methylethyl)- (also known as 4-isopropyl-2-(aminomethyl)morpholine). This scaffold is a critical intermediate in the development of neurokinin-1 (NK1) receptor antagonists, antidepressants (e.g., Reboxetine analogues), and various bioactive heterocyclic libraries.

The primary challenge in synthesizing this molecule lies in regioselectivity . Direct alkylation of the commercially available 2-morpholinemethanamine often leads to uncontrolled poly-alkylation or preferential reaction at the more nucleophilic primary exocyclic amine rather than the desired secondary ring nitrogen.

To ensure structural integrity and high yield, this guide presents a Convergent Functionalization Strategy . We utilize 2-(hydroxymethyl)morpholine as the starting material, installing the isopropyl group on the ring nitrogen before generating the primary amine. This "Protection-Free" pathway minimizes step count while maximizing regiocontrol.

Strategic Pathway Analysis

The synthesis is divided into two distinct phases to ensure the correct placement of the isopropyl group.

Phase 1: N-Alkylation (Reductive Amination)

We employ a reductive amination using acetone and sodium triacetoxyborohydride (STAB). This method is preferred over direct alkylation with isopropyl halides to suppress over-alkylation (quaternization) and eliminate elimination side-products.

Phase 2: Functional Group Interconversion (FGI)

The hydroxymethyl group is converted to the primary amine via a Mesylate-Azide-Reduction sequence. This is chosen over the Mitsunobu reaction for its scalability and ease of purification.

Pathway Visualization

The following diagram outlines the logical flow of the synthesis.

Figure 1: Step-wise synthetic pathway from 2-(hydroxymethyl)morpholine to the target amine, ensuring N4-alkylation selectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Isopropyl-2-(hydroxymethyl)morpholine

Rationale: Direct alkylation with isopropyl bromide requires high temperatures and often leads to elimination products (propene). Reductive amination with acetone is mild and selective for the secondary amine.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-(Hydroxymethyl)morpholine | 1.0 | Substrate |

| Acetone | 3.0 | Carbonyl Source |

| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reductant |

| Acetic Acid (AcOH) | 1.0 | Catalyst |

| Dichloromethane (DCM) | Solvent | 0.2 M Conc. |

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 2-(hydroxymethyl)morpholine (10.0 mmol) in anhydrous DCM (50 mL).

-

Imine Formation: Add Acetone (30.0 mmol) and Acetic Acid (10.0 mmol). Stir at room temperature (RT) for 30 minutes to allow equilibrium formation of the iminium species.

-

Reduction: Cool the mixture to 0°C. Add STAB (14.0 mmol) portion-wise over 15 minutes. (Caution: Mild gas evolution).

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9, stain with Ninhydrin or KMnO4).

-

Workup: Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes until gas evolution ceases. Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. The crude oil is typically >90% pure and can be used directly. If necessary, purify via short-path distillation or flash chromatography.

Step 2 & 3: Mesylation and Azidation